Methyl 2-nitro-4-(trifluoromethoxy)benzoate
Overview
Description
Methyl 2-nitro-4-(trifluoromethoxy)benzoate: is an organic compound with the molecular formula C9H6F3NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the 2-position and a trifluoromethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-nitro-4-(trifluoromethoxy)benzoate typically involves the nitration of Methyl 4-(trifluoromethoxy)benzoate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 2-position of the benzene ring .
Industrial Production Methods: For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in Methyl 2-nitro-4-(trifluoromethoxy)benzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: Methyl 2-amino-4-(trifluoromethoxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-nitro-4-(trifluoromethoxy)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor antagonists .
Industry: In the agrochemical industry, it is used in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests .
Mechanism of Action
The mechanism of action of Methyl 2-nitro-4-(trifluoromethoxy)benzoate depends on its application. For instance, in medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethoxy)benzoate
- Methyl 2-nitrobenzoate
Comparison: Methyl 2-nitro-4-(trifluoromethoxy)benzoate is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct chemical and physical properties. Compared to Methyl 2-nitro-4-(trifluoromethyl)benzoate, the trifluoromethoxy group provides different electronic effects and steric hindrance, influencing the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
methyl 2-nitro-4-(trifluoromethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c1-17-8(14)6-3-2-5(18-9(10,11)12)4-7(6)13(15)16/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTBTXSXSCYHJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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